3-Cyano-N-methyl-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-N-methyl-1H-indole-7-carboxamide: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a cyano group at the third position, a methyl group at the nitrogen atom, and a carboxamide group at the seventh position of the indole ring. The molecular formula is C11H9N3O, and it has a molecular weight of 199.21 g/mol .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The cyano group at the 5-position of the indole ring in similar compounds has been associated with inhibitory activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-N-methyl-1H-indole-7-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.
N-Methylation: The methylation of the nitrogen atom can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: 3-Cyano-N-methyl-1H-indole-7-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antimicrobial, and anti-inflammatory activities. They are studied for their ability to interact with various biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and dyes. Its structural features allow for the design of molecules with specific properties and functions .
Comparison with Similar Compounds
Indole-3-carboxamide: Similar structure but lacks the cyano group.
N-Methylindole: Lacks the cyano and carboxamide groups.
3-Cyanoindole: Lacks the N-methyl and carboxamide groups.
Uniqueness: 3-Cyano-N-methyl-1H-indole-7-carboxamide is unique due to the presence of all three functional groups (cyano, N-methyl, and carboxamide) on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-cyano-N-methyl-1H-indole-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-13-11(15)9-4-2-3-8-7(5-12)6-14-10(8)9/h2-4,6,14H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFLJUQWVQDEQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1NC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.